molecular formula C16H24O7 B593910 Tetranor-PGEM-d6 CAS No. 1240398-16-6

Tetranor-PGEM-d6

Katalognummer B593910
CAS-Nummer: 1240398-16-6
Molekulargewicht: 334.398
InChI-Schlüssel: ZJAZCYLYLVCSNH-JGTMQTSBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetranor-PGEM-d6 is an internal standard used for the quantification of tetranor-PGEM . Tetranor-PGEM is the major urinary metabolite of PGE2 . Urine levels of tetranor-PGEM are increased in patients with diabetic nephropathy . Increased urine levels are also associated with a higher risk of breast cancer in postmenopausal women with a body mass index (BMI) of less than 25 kg/m² .


Synthesis Analysis

A concise synthesis of tetranor-PGE1, which is similar to tetranor-PGEM-d6, has been described, including a late-stage incorporation of an isotopically labeled side-chain .


Molecular Structure Analysis

The molecular formula of Tetranor-PGEM-d6 is C16H18D6O7 . It has a molecular weight of 334.39 g/mol . The structure includes 3 defined atom stereocenters .


Chemical Reactions Analysis

Tetranor-PGEM-d6 is a metabolite of PGE2 . It is used as a urinary marker of PGE2 biosynthesis, and to monitor metabolism after infusion or injection of PGE1 as a pharmaceutical .


Physical And Chemical Properties Analysis

Tetranor-PGEM-d6 has a molecular weight of 334.39 g/mol . It has a complexity of 457 and an isotope atom count of 6 . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Biomarker for Diabetic Nephropathy

Tetranor-PGEM-d6, also known as tetranor-prostaglandin E metabolite, is an arachidonic acid metabolite. It has been identified as a novel biomarker for diabetic nephropathy . In a study, it was found that the levels of Tetranor-PGEM-d6 were significantly higher in subjects with stage 1 nephropathy than in healthy subjects and increased with the progression of nephropathy . This suggests that Tetranor-PGEM-d6 could be useful in evaluating the presence and progression of diabetic nephropathy.

Internal Standard for Quantification of Tetranor-PGEM

Tetranor-PGEM-d6 is intended for use as an internal standard for the quantification of tetranor-PGEM by GC- or LC-MS . Tetranor-PGEM is the major urinary metabolite of PGE2 . The ability to accurately quantify tetranor-PGEM can be crucial in various research contexts, including the study of metabolic pathways and disease biomarkers.

Wirkmechanismus

Target of Action

Tetranor-Prostaglandin E metabolite-d6, also known as Tetranor-PGEM-d6, is primarily used as an internal standard for the quantification of tetranor-PGEM . Tetranor-PGEM is the major urinary metabolite of Prostaglandin E2 (PGE2) . PGE2 is a bioactive lipid that plays a crucial role in inflammation and other physiological processes .

Mode of Action

Tetranor-PGEM-d6, being a deuterated form of tetranor-PGEM, shares a similar mode of action with its non-deuterated counterpart . It is used to monitor the metabolism of PGE1 and PGE2 after their infusion or injection as pharmaceuticals . The presence of deuterium atoms in Tetranor-PGEM-d6 can potentially affect the pharmacokinetic and metabolic profiles of the compound .

Biochemical Pathways

Tetranor-PGEM-d6 is involved in the Cyclooxygenase Pathway , which is a part of the larger arachidonic acid metabolism. This pathway is responsible for the production of prostaglandins, including PGE2 . The metabolite levels of PGE2, such as Tetranor-PGEM-d6, can provide insights into the activity of this pathway .

Pharmacokinetics

It is primarily detected in urine, indicating renal excretion .

Result of Action

The presence of Tetranor-PGEM-d6 in urine is used as a marker of PGE2 biosynthesis . Elevated levels of Tetranor-PGEM-d6 in urine are associated with certain health conditions. For instance, urine levels of Tetranor-PGEM-d6 are increased in patients with diabetic nephropathy . Additionally, higher urine levels are also associated with a higher risk of breast cancer in postmenopausal women with a body mass index (BMI) of less than 25 kg/m² .

Eigenschaften

IUPAC Name

8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1/i1D2,2D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAZCYLYLVCSNH-VFBFAAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetranor-PGEM-d6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.